molecular formula C6H4ClN3 B1418850 2-Chloro-5H-pyrrolo[2,3-B]pyrazine CAS No. 889447-19-2

2-Chloro-5H-pyrrolo[2,3-B]pyrazine

Cat. No.: B1418850
CAS No.: 889447-19-2
M. Wt: 153.57 g/mol
InChI Key: RORAIVYFQFAIAF-UHFFFAOYSA-N
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Description

2-Chloro-5H-pyrrolo[2,3-B]pyrazine is a nitrogen-containing heterocyclic compound with the molecular formula C6H4ClN3. This compound features a pyrrole ring fused to a pyrazine ring, with a chlorine atom attached to the second position of the pyrazine ring. It is a member of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-5H-pyrrolo[2,3-B]pyrazine is kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .

Mode of Action

This compound interacts with its kinase targets, leading to inhibition of the kinase activity . This inhibition can result in changes in the phosphorylation status of the substrate proteins of these kinases, thereby altering their activity and ultimately leading to changes in cell function .

Biochemical Pathways

The inhibition of kinase activity by this compound can affect various biochemical pathways. For instance, kinases play key roles in signaling pathways such as the MEK-ERK, PI3K-Akt, and PLCγ pathways . By inhibiting kinase activity, this compound can potentially disrupt these pathways, leading to downstream effects that can include changes in cell proliferation, survival, and differentiation .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific kinases it targets and the pathways these kinases are involved in. Given the role of kinases in a wide range of cellular functions, the effects could potentially include changes in cell proliferation, survival, differentiation, and other cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5H-pyrrolo[2,3-B]pyrazine can be achieved through various methods. One common approach involves the cyclization of pyrazinylhydrazones. For example, thermal (non-catalytic) cyclization of pyrazinylhydrazones can lead to the formation of this compound . Another method involves the use of cyclization reactions, ring annulation, and cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5H-pyrrolo[2,3-B]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrrolopyrazines, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

Comparison with Similar Compounds

2-Chloro-5H-pyrrolo[2,3-B]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development in various fields .

Biological Activity

2-Chloro-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, target interactions, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H5ClN2C_6H_5ClN_2 with a molecular weight of approximately 142.57 g/mol. The presence of a chlorine atom at the 2-position enhances its reactivity and biological potential. The compound's structure allows it to interact with various biological targets, particularly kinases, which play crucial roles in cellular signaling pathways.

Target Kinases

The primary biological target of this compound is kinases, which are enzymes that catalyze the transfer of phosphate groups to substrates. This phosphorylation process is vital for regulating numerous cellular functions including proliferation, differentiation, and survival.

Mode of Action

The compound inhibits kinase activity by binding to the ATP-binding site of these enzymes. This inhibition can disrupt critical signaling pathways such as:

  • MEK-ERK pathway : Involved in cell growth and differentiation.
  • PI3K-Akt pathway : Plays a role in cell survival and metabolism.
  • PLCγ pathway : Important for various cellular responses.

By interfering with these pathways, this compound can induce antiproliferative effects in cancer cells and modulate immune responses.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various studies:

  • Anticancer Activity : The compound has shown promise in inhibiting the growth of several human tumor cell lines. For instance, it has been reported to exhibit antiproliferative effects against breast cancer and other malignancies through its action on specific kinases involved in tumor progression .
  • Inhibition of Janus Kinases (JAKs) : Recent studies highlight its potential as an inhibitor of JAK pathways, which are crucial in regulating immune responses and inflammation . This positions the compound as a candidate for treating autoimmune diseases.

In Vitro Studies

A series of in vitro assays have demonstrated the efficacy of this compound against various cancer cell lines. For example:

  • IC50 Values : In one study, the compound exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potent antiproliferative activity .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and its kinase targets. These studies suggest that the chlorine atom plays a significant role in enhancing binding affinity .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
This compoundContains chlorine; fused ring structureSignificant kinase inhibition
5-Tosyl-5H-pyrrolo[2,3-b]pyrazineContains tosyl group; no chlorineEnhanced reactivity but different biological profile
7-Iodo-5H-pyrrolo[2,3-b]pyrazineIodine substituent instead of chlorinePotentially different pharmacological effects

This table illustrates how variations in substituents can influence the biological activity and therapeutic potential of pyrrolo[2,3-b]pyrazines.

Properties

IUPAC Name

2-chloro-5H-pyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-3-9-6-4(10-5)1-2-8-6/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORAIVYFQFAIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(N=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671915
Record name 2-Chloro-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889447-19-2
Record name 2-Chloro-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of potassium tert-butoxide (1 g, 4.5 mM) in N-methylpyrrolidone (3 ml) was heated to 80° C. under nitrogen. A solution of 5-chloro-3-(triethyl-silanylethynyl)-pyrazin-2-ylamine (3) (1.2 g, 4.5 mmol) in N-methylpyrrolidone (10 ml) was added dropwise. The reaction mixture was stirred at 80° C. for a further fifty minutes and then the reaction mixture was allowed to cool to room temperature. Brine (10 ml) was added to the reaction mixture and extracted with ethyl acetate (5×20 ml). The combined organics were washed with brine, dried over magnesium sulfate and concentrated in vacuo to afford the title compound as a solution in N-methylpyrrolidone. MS (ES+): 154
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Brine
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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